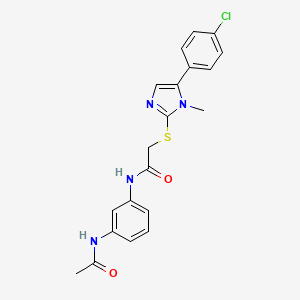

2-Cyclopropyl-1-methylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

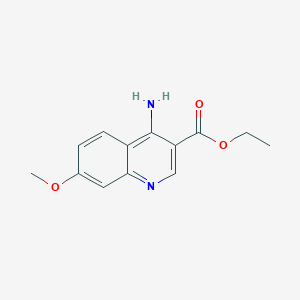

“2-Cyclopropyl-1-methylbenzimidazole” is a chemical compound with the molecular formula C11H12N2 . It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds . These compounds are similar to various natural antecedents and have been studied for their potential in various pharmaceutical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “this compound”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . Another method involves using Cu–Pd/γ-Al2O3 as the catalyst, synthesizing benzimidazole directly from 2-nitroaniline and ethanol .Molecular Structure Analysis

The structure-activity relationship (SAR) of benzimidazoles indicates that the substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . The substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences its activity .Chemical Reactions Analysis

The reactions involved in the synthesis of benzimidazole derivatives are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been suggested .Scientific Research Applications

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release in Agriculture : A study highlighted the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides like carbendazim, a derivative of benzimidazole, to improve the release profiles, transfer to the site of action, reduce environmental toxicity, and enhance stability. This approach offers new options for plant disease treatment and prevention (E. Campos et al., 2015).

Medical Research

Cancer Cell Proliferation Inhibition : Carbendazim, another benzimidazole derivative, has been studied for its ability to suppress microtubule dynamics, leading to the inhibition of human cancer cell proliferation. This action suggests potential therapeutic applications in oncology, given its effects on tumor cell lines (Mythili Yenjerla et al., 2009).

Chemical Synthesis and Material Science

Synthesis of Benzimidazole Derivatives : Research into the cyclopropyliminium rearrangement of substituted 2-cyclopropylbenzimidazoles has led to the development of methods for synthesizing 2,3-dihydropyrrolobenzimidazoles. These methods provide insights into directing the synthesis process based on solvent polarity and functional group positioning, which is crucial for the creation of materials and molecules with specific properties (R. Salikov et al., 2013).

Immunological Applications

Development of Polyclonal Antibodies : The creation of a polyclonal antibody recognizing carbendazim and other benzimidazole-type fungicides was achieved using commercially available benzimidazole derivatives. This antibody has potential applications in the detection of benzimidazole-type pesticides in environmental samples, demonstrating the versatility of benzimidazole derivatives in contributing to environmental safety and regulatory compliance (C. Zikos et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Benzimidazole derivatives, such as 2-Cyclopropyl-1-methylbenzimidazole, have been reported to exhibit a wide range of biological activities, including anticancer . The primary targets of these compounds are often associated with cancer cells, where they can inhibit tumor progression . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .

Mode of Action

The mode of action of this compound is likely related to its interaction with its targets in cancer cells. The compound may interact with these targets, causing changes that inhibit the progression of the tumor . The specific interactions and resulting changes can depend on the substitution pattern of the benzimidazole nucleus . For instance, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Pharmacokinetics

Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the action of this compound is likely the inhibition of tumor progression in cancer cells . This is achieved through its interaction with its targets and the subsequent changes caused by this interaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile . This suggests that the compound’s action can be influenced by the pH of its environment. Additionally, the presence of an ortho amino group allows further reaction to give a cyclic product , suggesting that the compound’s action can also be influenced by the presence of specific functional groups in its environment.

properties

IUPAC Name |

2-cyclopropyl-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13-10-5-3-2-4-9(10)12-11(13)8-6-7-8/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLXZRNCLNSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2917170.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)